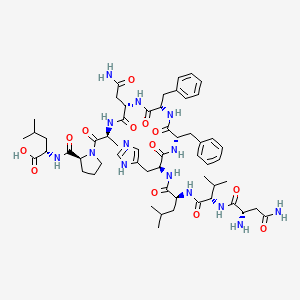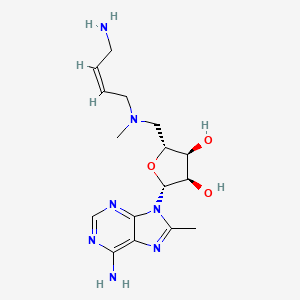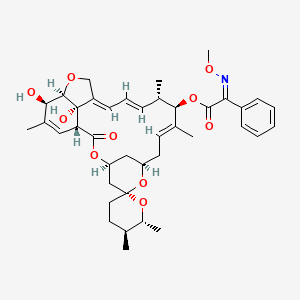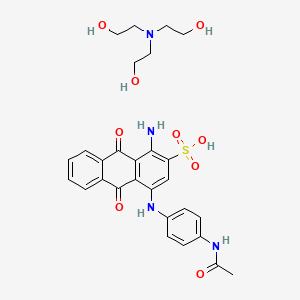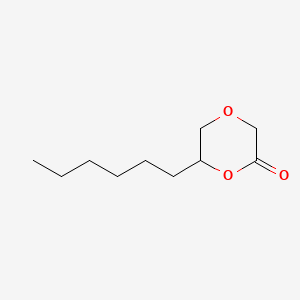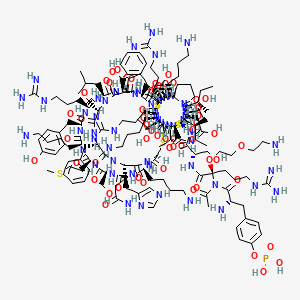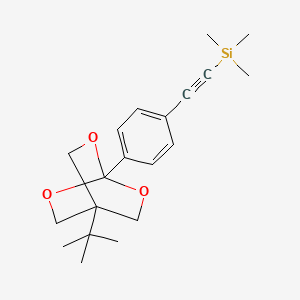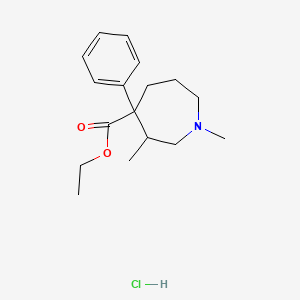
Metethoheptazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Metethoheptazine hydrochloride involves the formation of the azepane ring structure. The key steps include the reaction of ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The production process is optimized for cost-effectiveness and efficiency, adhering to stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Metethoheptazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Metethoheptazine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying opioid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic with fewer side effects compared to other opioids.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
Mécanisme D'action
Metethoheptazine hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters, leading to reduced pain perception and sedation. The compound’s molecular targets include opioid receptors, and its pathways involve modulation of pain signaling and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known opioid analgesic with a similar mechanism of action.
Codeine: Another opioid analgesic used for mild to moderate pain relief.
Fentanyl: A potent synthetic opioid with rapid onset and short duration of action.
Uniqueness
Metethoheptazine hydrochloride is unique due to its specific chemical structure, which allows for distinct pharmacological properties. Unlike some other opioids, it is not listed as a controlled substance, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
1089-55-0 |
|---|---|
Formule moléculaire |
C17H26ClNO2 |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2;/h5-7,9-10,14H,4,8,11-13H2,1-3H3;1H |
Clé InChI |
HZFYHVRRDAFWIB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


